REACTION_CXSMILES
|
[NH+:1]1([O-])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[CH:3]=[CH:2]1.C([Br:19])(=O)C1C=CC=CC=1.C[Si](C)(C)N[Si](C)(C)C.C([O:32][CH2:33][CH3:34])(=O)C.[CH:35]1C=[CH:39][CH:38]=[CH:37][CH:36]=1>>[C:33]([N:1]1[C:9]2=[N:8][C:7]([Br:19])=[CH:6][CH:5]=[C:4]2[CH:3]=[CH:2]1)(=[O:32])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1
|
Name
|
7-aza-1H-indole-N-oxide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[NH+]1(C=CC2=CC=CN=C12)[O-]
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Br
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic layer was successively washed with saturated aqueous sodium hydrogencarbonate, and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1C=CC=2C1=NC(=CC2)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.27 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |